molecular formula C22H26O7 B8261592 Arzanol

Arzanol

Cat. No.: B8261592
M. Wt: 402.4 g/mol
InChI Key: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone compound first isolated from the Mediterranean plant Helichrysum italicum ssp. microphyllum . This natural product is recognized as a novel, multi-target anti-inflammatory agent with significant research value for studying eicosanoid biosynthesis and inflammatory pathways. Its primary mechanism of action involves the potent dual inhibition of key enzymes in the arachidonic acid cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) . This compound inhibits mPGES-1 with remarkable potency (IC₅₀ = 0.4 µM) and 5-LOX with an IC₅₀ of 3.1 µM, effectively suppressing the production of pro-inflammatory mediators PGE2 and leukotrienes without affecting homeostatic prostanoid synthesis, a limitation of traditional NSAIDs . Furthermore, this compound inhibits the activation of the master inflammatory transcription factor NF-κB, leading to the reduced expression of downstream pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α . Beyond its anti-inflammatory profile, this compound exhibits robust antioxidant and cytoprotective properties. It acts as a potent scavenger of free radicals and protects against lipid peroxidation in biological systems, including low-density lipoproteins (LDL) and cell membranes . Recent studies highlight its neuroprotective potential, demonstrating its ability to protect neuron-like SH-SY5Y cells from oxidative stress and apoptosis induced by H₂O₂, qualifying it as a candidate for research in neurodegenerative diseases . It has also been identified as a positive modulator of brain glycogen phosphorylase (bGP) . This diverse pharmacological activity makes this compound a valuable research tool for investigating mechanisms of chronic inflammation, autoimmune diseases, cancer, neurodegenerative conditions, and oxidative stress. Its efficacy has been validated in vivo, significantly reducing inflammatory cell infiltration and eicosanoid levels in a rat model of pleurisy . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction and Isolation

The primary source of arzanol is the aerial parts of H. italicum, traditionally extracted using organic solvents. The standard protocol involves:

  • Plant Material Preparation : Dried leaves and flower heads are ground and subjected to acetone extraction.

  • Fractionation : The crude extract undergoes solid-phase extraction (SPE) to separate petroleum ether, ethyl acetate, and acetone fractions.

  • Chromatographic Purification : Bioassay-guided fractionation via gravity column chromatography isolates this compound, yielding approximately 780 mg per kg of dried plant material .

Key Data:

ParameterValue
SolventAcetone
Yield0.078% (w/w)
Purity>95% (HPLC)
BioactivityNF-κB inhibition (IC₅₀ = 5 µg/mL)

Cyclodextrin-Assisted Ultrasound Extraction

To enhance solubility and reduce organic solvent use, cyclodextrins (CDs) have been employed. A "green" ultrasound-assisted method using 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) optimizes this compound recovery:

  • Conditions : 80°C, 0.6 mmol HP-β-CD/g solvent, 30 min ultrasonication.

  • Enhancements : Adding 1.95% lactic acid increases this compound yield by ~40% compared to conventional methods.

Optimization Parameters:

VariableOptimal Value
Temperature80°C
HP-β-CD Concentration0.6 mmol/g
Lactic Acid1.95% (w/w)
Extraction Efficiency92.3% ± 1.2

Chemical Synthesis of this compound

Stepwise Synthesis via Prenylated Acylphloroglucinol

A three-step synthesis route was developed to address the low natural abundance of this compound:

Step I: Formation of Prenylated Acylphloroglucinol

  • Reagents : Phloroacetophenone, tert-butyldimethylsilyl chloride (TBDMSCl), prenyl alcohol.

  • Mechanism : Protection of hydroxyl groups followed by prenylation.

  • Yield : 85%.

Step II: Synthesis of α-Pyrone Moiety

  • Reagents : Ethyl 3-oxopentanoate, ethyl acetoacetate, paraformaldehyde.

  • Process : Cyclodehydration forms the reactive methylene-2,4-dioxypyrone.

  • Yield : 73%.

Step III: Coupling and Deprotection

  • Reagents : Tetrabutylammonium fluoride (TBAF).

  • Outcome : Desilylation and heterodimerization yield this compound with 60% efficiency .

Multicomponent Carba-Betti Strategy

A scalable synthetic approach uses iminium ions as aldehyde equivalents, enabling efficient heterodimerization:

  • Key Features : Fluorous activation of phenolic components, one-pot reaction.

  • Advantages : Reduces purification steps, achieves 88% yield in model systems.

Comparative Synthesis Data:

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis6095Moderate
Carba-Betti Strategy8898High

Advanced Extraction Technologies

Supercritical CO₂ Extraction (SFE)

SFE offers a solvent-free alternative with high selectivity:

  • Conditions : 40–60°C, 100–350 bar, CO₂ with ethanol cosolvent.

  • Outcome : Extracts contain 1.2–1.8% this compound alongside sesquiterpenes and flavonoids.

SFE Parameters:

ParameterValue
Pressure200 bar
Temperature40°C
CosolventEthanol (10% v/v)
Extraction Yield4.1% (w/w)

Enzyme-Assisted Extraction

Emerging protocols utilize cellulases and pectinases to disrupt plant cell walls, improving this compound release by 22–30% compared to traditional methods .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Arzanol is characterized by its unique chemical structure, which contributes to its biological activities. It primarily functions as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound inhibits the activation of nuclear factor kappa B (NFκB), a critical transcription factor in inflammatory responses .

Anti-Inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties:

  • Mechanism : It inhibits the release of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. In vivo studies demonstrated a significant reduction in exudate formation and cell infiltration in carrageenan-induced pleurisy models in rats .
  • Case Study : In a study involving acute inflammation models, this compound treatment resulted in a 59% reduction in exudate formation and a 48% decrease in cell infiltration at a dosage of 3.6 mg/kg .

Antiviral Activity

This compound exhibits potent antiviral effects, particularly against HIV:

  • Mechanism : It has been shown to inhibit HIV replication in T cells by blocking viral entry and replication processes .
  • Data Table : The following table summarizes this compound's antiviral activity:
StudyVirus TypeIC50 (µM)Effect
HIV0.4Significant inhibition of replication
HIV2.3Reduction in viral load

Anticancer Properties

Recent research indicates that this compound may serve as an effective anticancer agent:

  • Mechanism : this compound induces autophagy and mitochondrial fragmentation in cancer cells, enhancing their sensitivity to chemotherapy agents like cisplatin . It has been classified as a novel mitotoxin with specific targets involving mitochondria-associated proteins.
  • Case Study : In bladder cancer cell lines, this compound demonstrated significant cytotoxicity both as a standalone treatment and in combination with cisplatin .

Antioxidant Activity

This compound also exhibits strong antioxidant properties:

  • Mechanism : It protects against oxidative stress by scavenging reactive oxygen species (ROS) and reducing cellular damage induced by hydrogen peroxide .
  • Data Table : The following table highlights the antioxidant effects of this compound:
StudyModelConcentration (µM)Effect
HaCaT cells10Reduced cytotoxicity from H2O2
Neuronal cells30Neuroprotective effects observed

Future Research Directions

While significant progress has been made in understanding the applications of this compound, further research is needed to explore its pharmacokinetic profiles and potential therapeutic uses across various diseases. The diversity of its mechanisms suggests that this compound could be beneficial for treating conditions involving chronic inflammation, viral infections, and cancer.

Comparison with Similar Compounds

Structural-Activity Insights :

  • The heterodimeric architecture of this compound is critical for binding flexibility and target engagement (e.g., mPGES-1, OXPHOS complexes) .
  • Methylation (e.g., monomethyl derivative of this compound) disrupts tautomeric equilibria, abolishing bioactivity .

Comparison with Functionally Similar Compounds

Antioxidants

This compound’s antioxidant efficacy surpasses many polyphenols in ROS scavenging and lipid peroxidation inhibition:

Compound Class Mechanism Relative Efficacy
This compound Prenylated α-pyrone Direct ROS scavenging; mitochondrial protection IC₅₀ = 5 µM (TBARS assay)
Di-O-Caffeoylquinic acids Polyphenols Radical scavenging via phenolic hydroxyl groups IC₅₀ = 10–20 µM (DPPH assay)
Hyperjovinol A Flavonoid-Cu²⁺ complex Cu²⁺ chelation to inhibit ROS generation Moderate activity in Fenton reaction assays

Key Differentiator: this compound’s mitochondrial targeting (e.g., reducing proton leak and OCR) enhances its cytoprotective effects beyond conventional antioxidants .

Autophagy Modulators

This compound’s dual autophagy effects contrast with classical inhibitors/inducers:

Compound Target Effect on Autophagy Therapeutic Implication
This compound ATG16L1, OXPHOS complexes Induces early autophagosome formation; inhibits flux Chemosensitization in bladder cancer
Bafilomycin A1 V-ATPase Blocks lysosomal acidification; full flux inhibition Broad autophagy inhibition
Rapamycin mTORC1 Induces autophagy via mTOR inhibition Immunosuppression; limited efficacy in cancer

Unique Mechanism: this compound fragments mitochondria, triggering PINK1/Parkin-mediated mitophagy while dysregulating LC3 lipidation—a combination absent in other modulators .

Biological Activity

Arzanol, a natural phloroglucinol α-pyrone derived from the Mediterranean plant Helichrysum italicum, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

Antioxidant Activity

This compound has been extensively studied for its antioxidant properties. It demonstrates significant protective effects against oxidative stress in various cell models.

Key Findings:

  • Cell Protection: In human keratinocyte (HaCaT) cells, pre-treatment with this compound (50 μM) significantly reduced cytotoxicity induced by hydrogen peroxide (H₂O₂), preserving mitochondrial membrane potential and decreasing reactive oxygen species (ROS) production .
  • Neuroprotective Effects: this compound also exhibited protective effects in differentiated SH-SY5Y neuronal cells against H₂O₂-induced oxidative damage. Pre-incubation with this compound reduced ROS generation and apoptosis in a dose-dependent manner .

Table 1: Antioxidant Effects of this compound in Different Cell Lines

Cell TypeTreatment ConcentrationH₂O₂ Concentration% Cell ViabilityROS Reduction
HaCaT50 μM2.5 mMSignificantHigh
SH-SY5Y5-25 μM0.25-0.5 mMSignificantHigh

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway and the synthesis of pro-inflammatory cytokines.

Key Findings:

  • Cytokine Inhibition: this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated immune cells .
  • In Vivo Studies: In animal models, this compound reduced inflammation markers and pain associated with carrageenan-induced pleurisy .

Table 2: Anti-inflammatory Effects of this compound

Study TypeModel UsedKey Inflammatory Markers Reduced
In VitroHuman monocytesIL-1β, IL-6
In VivoRat modelProstaglandin E2 (PGE2)

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study:
In a study examining the effects of this compound on cancer cell lines, it was found that this compound treatment led to increased apoptosis in various cancer models, suggesting its potential as an anticancer agent .

Table 3: Apoptotic Effects of this compound on Cancer Cell Lines

Cancer Cell LineTreatment Concentration% Apoptosis Induced
HL-6050 μMSignificant
MCF-710-100 μMModerate

Q & A

Q. What experimental models are commonly used to assess Arzanol’s antioxidant activity in keratinocytes?

  • Methodological Answer: this compound’s antioxidant effects are evaluated using HaCaT keratinocytes exposed to H₂O₂-induced oxidative stress. Key assays include:
  • H2DCFDA fluorescence assay to quantify intracellular ROS levels.
  • TBARS assay to measure lipid peroxidation products like malondialdehyde (MDA).
  • NucView® 488 and Mitoview™ 633 staining to assess apoptosis and mitochondrial membrane potential changes.
  • Pre-treatment with this compound (e.g., 10–50 µM) followed by H₂O₂ exposure (e.g., 0.5 mM) for 6–24 hours. Statistical validation (ANOVA with post-hoc tests) ensures reproducibility .

Q. How does this compound inhibit inflammatory mediators at the molecular level?

  • Methodological Answer: this compound acts as a dual inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1) :
  • Cell-free assays : Pre-incubate recombinant 5-LO (0.5 µg/ml) with ATP and this compound (1–10 µM) to measure inhibition of leukotriene (LT) biosynthesis.
  • Cell-based assays : Use LPS-primed human neutrophils or A549 cells to evaluate PGE₂ suppression via mPGES-1 inhibition (IC₅₀ = 0.5–3 µM).
  • In vivo validation : Administer this compound (3.6 mg/kg i.p.) in carrageenan-induced pleurisy models, quantifying exudate volume and inflammatory mediators (PGE₂, LTB₄) .

Q. What in vivo models are used to validate this compound’s anti-inflammatory efficacy?

  • Methodological Answer: The carrageenan-induced rat pleurisy model is standard:
  • Inject carrageenan (1% w/v) into the pleural cavity, followed by this compound administration.
  • Measure exudate volume (59% reduction), inflammatory cell infiltration (48% reduction), and mediator levels (PGE₂: 47%; LTB₄: 31% reduction) at 4–6 hours post-treatment.
  • Compare results to COX-2 inhibitors (e.g., celecoxib) for context .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across experimental models?

  • Methodological Answer: Discrepancies arise from differences in assay conditions (cell-free vs. intact cells) and experimental variables :
  • ATP concentration : Higher ATP in cell-free systems stabilizes 5-LO, altering this compound’s IC₅₀ (e.g., 5 µM in cell-free vs. 5 µM in neutrophils).
  • Pre-incubation time : Extended pre-incubation (15–30 minutes) enhances this compound’s inhibitory effects in cell-based assays.
  • Statistical rigor : Report mean ± SEM, specify p-values (e.g., p < 0.05), and use ANOVA with Tukey HSD post-hoc tests to ensure comparability .

Q. What methodological approaches are recommended for identifying this compound’s protein targets?

  • Methodological Answer: Combine chemical proteomics with Drug Affinity Responsive Target Stability (DARTS) and affinity purification-mass spectrometry (AP-MS) :
  • DARTS : Incubate this compound with cell lysates, then digest with pronase to stabilize target proteins (e.g., brain glycogen phosphorylase).
  • AP-MS : Use biotinylated this compound analogs for pull-down assays, followed by LC-MS/MS to identify binding partners.
  • Validate targets via siRNA knockdown or enzymatic activity assays .

Q. How should researchers design experiments to evaluate this compound’s role in autophagy modulation?

  • Methodological Answer: Focus on mitochondrial dysfunction and autophagosome formation :
  • High-throughput screening : Use GFP-LC3 reporter cells to quantify autophagosome accumulation.
  • Mitochondrial depolarization : Measure ΔΨm via JC-1 staining or TMRM fluorescence.
  • Western blotting : Assess LC3-II/LC3-I ratio and p62 degradation.
  • Cytotoxicity assays : Combine this compound (e.g., 20–50 µM) with autophagy inhibitors (e.g., chloroquine) to clarify mechanism .

Q. What statistical considerations are critical when analyzing this compound’s dose-response effects in vitro?

  • Methodological Answer: Adhere to analytical best practices :
  • Precision : Report instrument-specific significant digits (e.g., IC₅₀ = 5.0 ± 0.3 µM, not 5 µM).
  • Replicates : Use n ≥ 3 independent experiments.
  • Data normalization : Express results as % inhibition relative to vehicle controls.
  • Outlier analysis : Apply Grubbs’ test for exclusion criteria .

Methodological Tables

Q. Table 1. Key Assays for this compound’s Anti-Inflammatory Activity

Assay TypeTarget/ReadoutConditionsReference
Cell-free 5-LOLT biosynthesis inhibition0.5 µg/ml 5-LO, 10 µM this compound
mPGES-1 inhibitionPGE₂ reduction in A549 cellsIL-1β stimulation, 3 µM this compound
In vivo pleurisyExudate volume reduction3.6 mg/kg this compound, i.p. injection

Q. Table 2. Experimental Variables Affecting this compound’s IC₅₀

VariableCell-Free AssayIntact Cell Assay
ATP concentration1 mM (stabilizes 5-LO)Endogenous levels
Pre-incubation time10 min15–30 min
IC₅₀ for 5-LO5 µM5 µM (neutrophils)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arzanol
Reactant of Route 2
Reactant of Route 2
Arzanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.